molecular formula C17H16N2O4 B1407948 methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 1428794-42-6

methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No.: B1407948
CAS No.: 1428794-42-6
M. Wt: 312.32 g/mol
InChI Key: JNGIOHSULVHYHR-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a complex organic compound belonging to the class of pyrrolopyridines. This compound features a pyrrolopyridine core with a benzyl group, a hydroxyl group, and a carboxylate ester group. It is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the pyrrolopyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and yield. The use of continuous flow reactors and automated systems can help optimize the production process, reducing the risk of human error and increasing efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a corresponding ketone or aldehyde.

  • Reduction: The carbonyl group can be reduced to an alcohol.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: The compound's biological activity has been studied for its potential use in treating various diseases, such as cancer and microbial infections.

  • Medicine: It has been investigated for its pharmacological properties, including its potential as an anti-inflammatory or antioxidant agent.

  • Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to receptors or enzymes, leading to downstream effects such as modulation of signaling pathways or inhibition of specific biochemical processes.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.

  • Coumarin Heterocycles: These compounds also contain a fused ring system and have been studied for their pharmaceutical properties.

Uniqueness: Methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.

Biological Activity

Methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS Number: 1428794-42-6) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC17_{17}H16_{16}N2_{2}O4_{4}
Molecular Weight312.32 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of cancer therapy. It has been identified as an intermediate in the synthesis of ABBV-744, a selective BET bromodomain inhibitor currently under clinical investigation for oncology applications. The inhibition of BET proteins is crucial as they play a role in regulating gene expression related to cancer cell proliferation.

Anticancer Activity

Recent studies have shown that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit potent activities against fibroblast growth factor receptors (FGFRs), which are implicated in several types of tumors. Specifically, compounds similar to methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo have demonstrated:

  • Inhibition of FGFR signaling : Compounds targeting FGFR1, FGFR2, and FGFR3 have shown IC50_{50} values ranging from 7 nM to 712 nM. This suggests a strong potential for these compounds in inhibiting tumor growth and metastasis .
  • Induction of Apoptosis : In vitro studies on breast cancer cell lines (e.g., 4T1 cells) indicated that these compounds not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities .

Antibacterial Activity

In addition to anticancer properties, related pyrrole derivatives have been evaluated for their antibacterial activity. Some studies reported:

  • Minimum Inhibitory Concentration (MIC) : Certain pyrrole derivatives exhibited MIC values as low as 3.125 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties compared to established antibiotics like isoniazid .

Case Studies

  • Study on FGFR Inhibition :
    • Objective : Evaluate the efficacy of pyrrolo derivatives against FGFR.
    • Methodology : In vitro assays measuring cell viability and apoptosis in breast cancer cell lines.
    • Findings : Compound derivatives showed significant inhibition of cell growth and induced apoptosis at nanomolar concentrations.
  • Antibacterial Evaluation :
    • Objective : Assess the antibacterial effects of pyrrole derivatives.
    • Methodology : Testing against various bacterial strains using standard MIC assays.
    • Findings : Notable antibacterial activity was observed with select derivatives outperforming traditional antibiotics.

Properties

IUPAC Name

methyl 1-benzyl-4-hydroxy-6-methyl-7-oxopyrrolo[2,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-18-14(17(22)23-2)15(20)12-8-9-19(13(12)16(18)21)10-11-6-4-3-5-7-11/h3-9,20H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGIOHSULVHYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(C1=O)N(C=C2)CC3=CC=CC=C3)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 1-benzyl-4-imino-6-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (9.0 g, 28.9 mmol) in Methanol (100 mL) was treated with Water (40 mL) and Acetic Acid (50 mL), followed by H2SO4 (1.575 mL, 29.6 mmol), and the resultant was stirred at 90° C. overnight. The mixture was concentrated, diluted with water and then adjusted to pH>6 with saturated sodium bicarbonate. The mixture was extracted with Ethyl acetate, washed with brine, dried over Na2SO4, filtered and concentrated to afford methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (7.0 g, 22.4 mmol, 76% yield) as a pale yellow solid which was used in the next step without any further purification. 1H NMR (400 MHz, CHLOROFORM-d) ppm 11.23 (s, 1H) 7.20-7.36 (m, 5H) 7.04-7.11 (m, 1H) 6.62-6.70 (m, 1H) 5.86 (s, 2H) 3.98 (s, 3H) 3.67 (s, 3H); LCMS (m/z) ES+=313 (M+1).
Name
methyl 1-benzyl-4-imino-6-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.575 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 2
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methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 4
methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 5
methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 6
methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

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